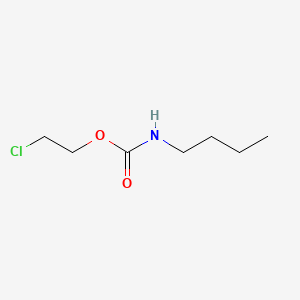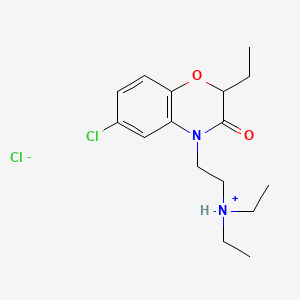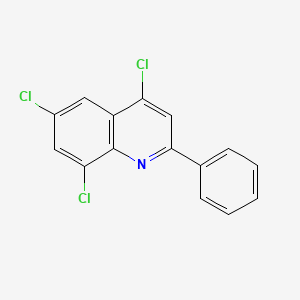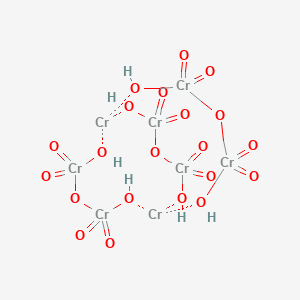
Chromium oxide (Cr8O21)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Chromium oxide (Cr8O21) can be synthesized through several methods. One common method involves the two-step pyrolysis of chromium trioxide (CrO3) under an air atmosphere. This method is preferred due to its ability to produce pure-phase Cr8O21 . Another method involves high-temperature solid-phase pyrolysis of chromium trioxide, which also yields high-purity Cr8O21 . The reaction conditions, such as temperature and atmosphere, play a crucial role in determining the purity and performance of the final product .
Análisis De Reacciones Químicas
Chromium oxide (Cr8O21) undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, chromium in Cr8O21 can be oxidized to higher oxidation states, while in reduction reactions, it can be reduced to lower oxidation states. Common reagents used in these reactions include oxygen and hydrogen, respectively . The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of lithium ions, Cr8O21 can form lithium chromate compounds .
Aplicaciones Científicas De Investigación
Chromium oxide (Cr8O21) has a wide range of scientific research applications. In the field of energy storage, it is used as a cathode material for high specific energy lithium batteries due to its high reversible specific capacity and high potential plateau . In materials science, Cr8O21 is used in the preparation of thin films through pulsed laser deposition, which are then used in various technological applications .
Mecanismo De Acción
The mechanism of action of chromium oxide (Cr8O21) involves redox reactions between chromium ions in different oxidation states. During the charging and discharging process in lithium batteries, Cr8O21 undergoes a three-electron transfer between chromium in the +6 and +3 oxidation states . This redox reaction is facilitated by the unique crystal structure of Cr8O21, which consists of two [CrO6] sublattice units and one [CrO4] sublattice unit . The [CrO4] sublattice unit plays a crucial role in the intercalation and deintercalation of lithium ions, which is essential for the electrochemical performance of Cr8O21 .
Comparación Con Compuestos Similares
Chromium oxide (Cr8O21) can be compared with other chromium oxides, such as chromium dioxide (CrO2) and chromium trioxide (CrO3). CrO2 is known for its ferromagnetic properties and is used in magnetic recording media . CrO3, on the other hand, is a strong oxidizing agent and is used in various industrial processes . Other similar compounds include nickel-doped Cr8O21, which has enhanced electrochemical performance and cycling stability .
Propiedades
Número CAS |
27133-42-2 |
|---|---|
Fórmula molecular |
Cr8H6O21 |
Peso molecular |
758.00 g/mol |
Nombre IUPAC |
chromium;hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/8Cr.6H2O.15O/h;;;;;;;;6*1H2;;;;;;;;;;;;;;;/q;;6*+1;;;;;;;;;;;;;;;;;;;;;/p-6 |
Clave InChI |
VWOTZVCYDYLEOM-UHFFFAOYSA-H |
SMILES canónico |
O[Cr](=O)(=O)O[Cr](=O)(=O)O.O[Cr](=O)(=O)O[Cr](=O)(=O)O.O[Cr](=O)(=O)O[Cr](=O)(=O)O.[Cr].[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


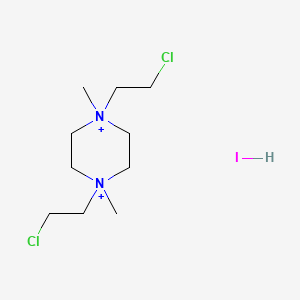
![(E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine](/img/structure/B13755047.png)
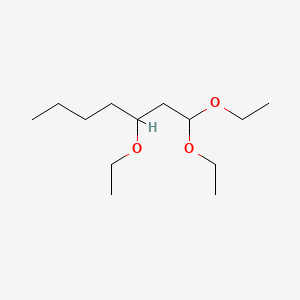
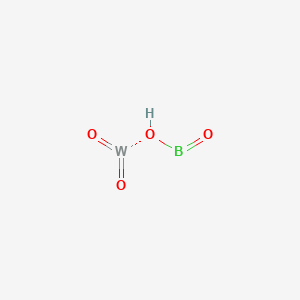
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B13755060.png)
![2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one](/img/structure/B13755068.png)
![N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine](/img/structure/B13755071.png)
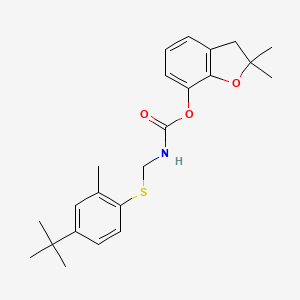
![N-(2-Azabicyclo[2.2.1]hept-6-yl)-1-benzo[b]furan-6-carboxamide](/img/structure/B13755092.png)

![9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol](/img/structure/B13755105.png)
